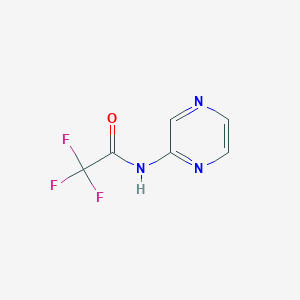

N-(4-Aminobenzoyloxy)succinimide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

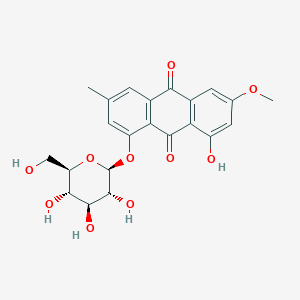

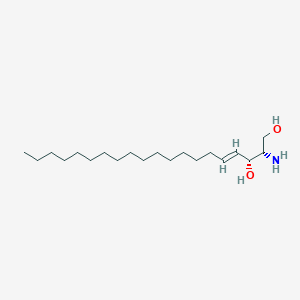

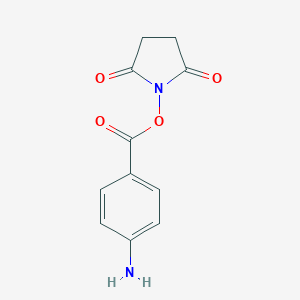

“N-(4-Aminobenzoyloxy)succinimide” is a chemical compound with the molecular formula C11H10N2O4 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of “N-(4-Aminobenzoyloxy)succinimide” and similar compounds involves a two-step approach . The first stage is the synthesis of N-substituted succinimide via the reaction of aromatic amine or carboxylic acid hydrazide with succinic anhydride . The second step involves the imide ring opening reaction by hydroxylamine . For both stages, universal synthetic methods are developed to exclude additional purification procedures for the target compounds .Molecular Structure Analysis

The molecular structure of “N-(4-Aminobenzoyloxy)succinimide” is represented by the molecular formula C11H10N2O4 . The molecular weight of the compound is 234.21 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Aminobenzoyloxy)succinimide” include a density of 1.45g/cm3 and a boiling point of 428.7ºC at 760mmHg . The melting point of the compound is not available .Safety And Hazards

The safety data sheets for similar compounds, such as succinimide and N-(Benzoyloxy)succinimide , indicate that these compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to handle these compounds with appropriate protective measures and in well-ventilated areas .

将来の方向性

A novel two-step approach for the synthesis of compounds with a hydroxyl-amide group (hydroxamic acids), which are widely known for their biological activity, has been developed . This approach involves the synthesis of N-substituted succinimide via the reaction of aromatic amine or carboxylic acid hydrazide with succinic anhydride, followed by the imide ring opening reaction by hydroxylamine . This method could potentially be used for the synthesis of “N-(4-Aminobenzoyloxy)succinimide” and similar compounds in the future .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-aminobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFHABLYVYPXAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157586 |

Source

|

| Record name | N-(4-Aminobenzoyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminobenzoyloxy)succinimide | |

CAS RN |

132445-64-8 |

Source

|

| Record name | N-(4-Aminobenzoyloxy)succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132445648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminobenzoyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。